2-氨基苯并噻唑盐酸盐

描述

2-Aminobenzothiazole is a neutral carrier (ionophore) used to construct a poly (vinyl chloride)-based membrane electrode for determination of Ce 3+ ions . It bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .

Synthesis Analysis

The synthesis of 2-Aminobenzothiazole derivatives has been a subject of interest in recent years due to their biological activity . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .Molecular Structure Analysis

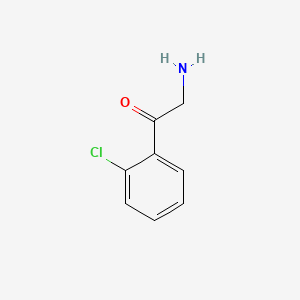

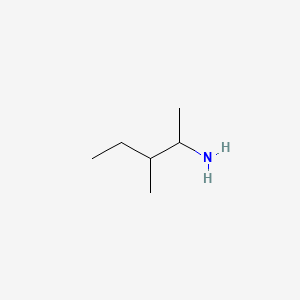

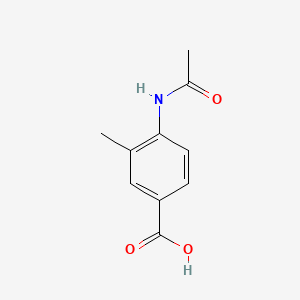

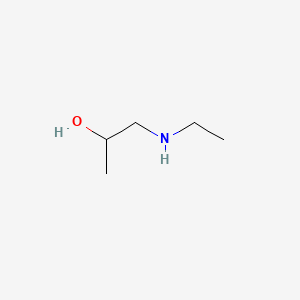

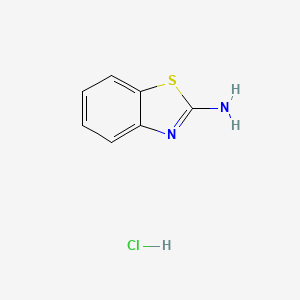

The molecular formula of 2-Aminobenzothiazole is C7H6N2S . It is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .Chemical Reactions Analysis

2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis

The molecular weight of 2-Aminobenzothiazole is 150.20 g/mol . It is stable under normal conditions and incompatible with strong oxidizing agents .科学研究应用

Drug Design and Pharmacology

2-Aminobenzothiazole Hydrochloride is a versatile scaffold in drug design due to its high biological and pharmacological activity. It’s used to synthesize compounds with potential therapeutic effects, including antitumor, antimicrobial, and anti-inflammatory agents . The electron-rich heteroatoms, nitrogen and sulfur, in the benzothiazole ring, make it a prime candidate for creating biologically active molecules.

Organic Synthesis

The compound serves as a reactive building block for organic synthesis. Its easy functionalization allows chemists to create a wide variety of aromatic azoles . This adaptability makes it valuable for developing new synthetic approaches and understanding patterns of reactivity.

Green Chemistry

2-Aminobenzothiazole Hydrochloride aligns with the principles of green chemistry. It’s involved in one-pot, atom economy procedures that minimize the use of toxic solvents and reduce side product formation . This makes it an eco-friendly option for chemical synthesis.

Material Science

In material science, this compound is used to develop new materials with specific properties. Its molecular structure can be manipulated to create compounds that are used in various industrial applications, from coatings to electronic devices .

Analytical Chemistry

As an analytical reagent, 2-Aminobenzothiazole Hydrochloride can be used to detect and quantify other substances. Its reactivity makes it suitable for use in colorimetric assays and as a precursor for fluorescent markers .

Heterocyclic Chemistry

In heterocyclic chemistry, 2-Aminobenzothiazole Hydrochloride is a key intermediate. It’s used to synthesize a diverse range of fused heterocyclic scaffolds, which are crucial in developing new drugs and agrochemicals .

未来方向

The current trends in the synthesis of biologically active compounds based on 2-aminobenzothiazole have been covered in the literature since 2015 . The development of effective and ecologically friendly alternative reactions based on commercially available reagents and the principles of green chemistry is a promising future direction .

作用机制

Target of Action

2-Aminobenzothiazole Hydrochloride has been found to interact with a diverse range of protein targets. These include tyrosine kinases such as EGFR, CSF1R, VEGFR-2, MET, and FAK, serine/threonine kinases such as Aurora, CK, CDK, DYRK2, and RAF, mutant p53 protein, BCL-XL, PI3K kinase, HSP90, NSD1, HDAC . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and apoptosis .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. For instance, it has been found to bind to the ATP-binding domain of the PI3Kγ enzyme . The binding is facilitated by hydrogen bonds formed between the compound and the amino acid residues of the protein . This interaction can lead to changes in the activity of the target proteins, potentially altering cellular processes .

Biochemical Pathways

2-Aminobenzothiazole Hydrochloride affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tyrosine kinases and serine/threonine kinases, it can impact signal transduction pathways that regulate cell growth and proliferation . Additionally, its interaction with mutant p53 protein and BCL-XL can influence apoptosis pathways .

Result of Action

The molecular and cellular effects of 2-Aminobenzothiazole Hydrochloride’s action are diverse due to its interaction with multiple targets. It has been found to exhibit a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Action Environment

The action, efficacy, and stability of 2-Aminobenzothiazole Hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances in the environment can influence the compound’s metabolism and excretion .

属性

IUPAC Name |

1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQOZTASNGWDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzothiazole Hydrochloride | |

CAS RN |

94787-08-3 | |

| Record name | 2-Aminobenzothiazole Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a common application of 2-Aminobenzothiazole Hydrochloride in organic synthesis?

A1: 2-Aminobenzothiazole Hydrochloride (AMBT·HCl) is a valuable building block in organic synthesis. One specific application highlighted in the research is its use as a starting material for the synthesis of 4-methyl-2-hydrazinobenothiazole []. This compound is prepared through a substitution reaction between AMBT·HCl and hydrazine hydrate, utilizing ethylene glycol as a solvent [].

Q2: Can you describe an optimized process for synthesizing 4-methyl-2-hydrazinobenothiazole from 2-Aminobenzothiazole Hydrochloride?

A2: Research outlines an improved process for this synthesis. Key aspects include:

- Starting Material: The process begins with the reaction of N-(2-methylphenyl)thiourea with chlorine to yield AMBT·HCl [].

- Reaction Conditions: AMBT·HCl is then reacted with hydrazine hydrate in ethylene glycol solvent. Optimal conditions involve a 1:6.5 molar ratio of AMBT to hydrazine hydrate, a reaction temperature of 115°C, and a reaction time of 7 hours [].

- Yield and Purity: This optimized method achieves a high yield of 90.3% with a purity of 98.2% for the target compound, 4-methyl-2-hydrazinobenothiazole [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。